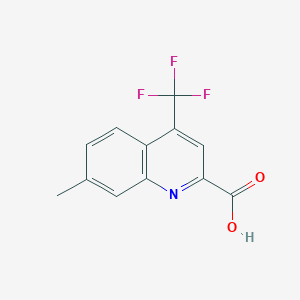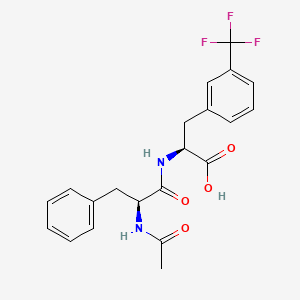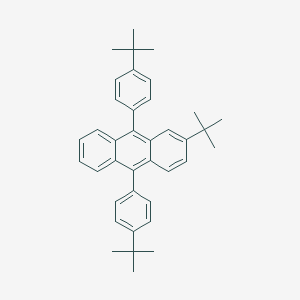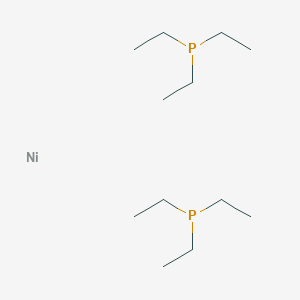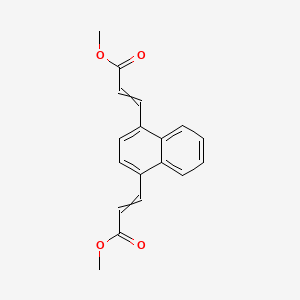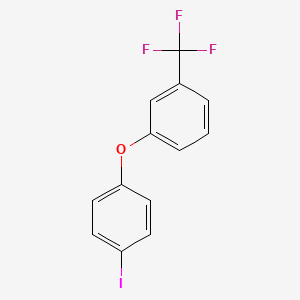
1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodophenoxy group and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene can be synthesized through a series of organic reactions. One common method involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with an iodinated benzene compound in the presence of a base. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate (K3PO4)
Major Products:
Substitution Products: Various substituted phenoxy derivatives
Oxidation Products: Quinones
Reduction Products: Hydroxy derivatives
Coupling Products: Biaryl compounds
Aplicaciones Científicas De Investigación
1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The iodophenoxy group can form halogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-Iodo-4-(4-methylphenoxy)benzene
- 4-Bromo-1-(4-iodophenoxy)-2-(trifluoromethyl)benzene
- 2-Bromo-1-(4-iodophenoxy)-4-(trifluoromethyl)benzene
Comparison: 1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene is unique due to the presence of both an iodophenoxy group and a trifluoromethyl group, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Propiedades
Número CAS |
167987-56-6 |
|---|---|
Fórmula molecular |
C13H8F3IO |
Peso molecular |
364.10 g/mol |
Nombre IUPAC |
1-iodo-4-[3-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C13H8F3IO/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H |
Clave InChI |
YUSSHEPAUWQNMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


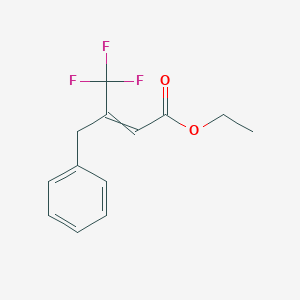
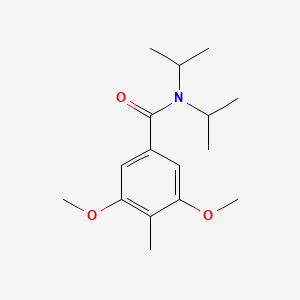
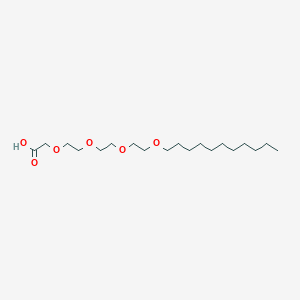
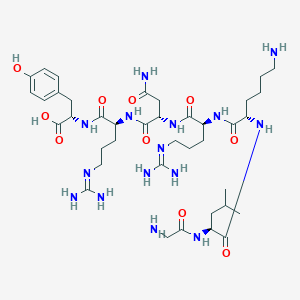
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)

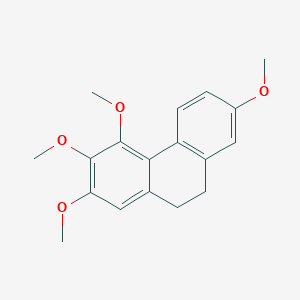
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

